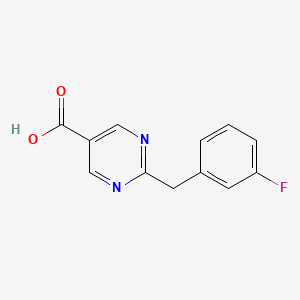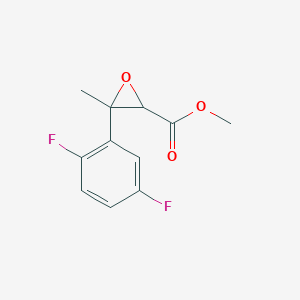
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is naturally found in various fermented foods and can also be derived from the microbial transformation of dietary polyphenols . It is known for its antioxidant properties and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The process begins with benzyl alcohol.
Substitution Reaction: Benzyl alcohol reacts with bromoacetone to introduce a propanone group.
Formation of Tosylate Ester: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate ester.
Ketone Formation: The tosylate ester undergoes a ketone formation reaction with ethylene glycol.
Final Product: The ethylene glycol ester reacts under basic conditions with an amino acid-containing reactant, followed by hydrolysis to yield this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds.
Medicine: Its antioxidant properties make it a candidate for research in anti-aging and anti-inflammatory treatments.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Muscle Function: It enhances muscle strength by increasing the expression of Myf5, a gene involved in muscle development.
Metabolism: It improves hepatic glucose and lipid metabolism and inhibits muscular lipid metabolism and protein catabolism.
Comparaison Avec Des Composés Similaires
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-Hydroxy-4-methoxyphenylacetic acid: Another phenolic compound with antioxidant activity.
Uniqueness: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is unique due to its dual hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H12O5 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) |
Clé InChI |
JFAIARJXSUNWQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)




![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)


![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B15311852.png)




